tert-butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride
Overview
Description
The compound “tert-butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride” is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry, and the “2-aminoethyl” group suggests the presence of an amine functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate indole derivative with a tert-butyl carboxylate in the presence of a suitable catalyst . The exact conditions would depend on the specific reagents and catalysts used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring system, along with the attached tert-butyl, carboxylate, and 2-aminoethyl groups . The exact three-dimensional structure would depend on the specific arrangement of these groups around the indole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carboxylate group could potentially undergo reactions such as esterification or amidation, while the amine group could participate in reactions such as alkylation or acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the carboxylate and amine groups could potentially form hydrogen bonds, influencing the compound’s solubility and reactivity .Scientific Research Applications
Synthesis of Heterocyclic Frameworks
The indole moiety is a versatile building block in organic synthesis, particularly in constructing diverse heterocyclic frameworks5-aminoethyl-1-boc-indole hydrochloride can undergo cycloaddition reactions to create complex structures like cyclohepta[b]indoles, tetrahydrocarbazoles, and indolines . These reactions are atom-economical and align with green chemistry principles, offering a sustainable approach to synthesizing biologically relevant compounds.
Metal-Catalyzed Functionalization
This compound is pivotal in metal-catalyzed functionalization reactions. Recent advances show its utility in selective functionalization at various positions on the indole ring, such as C2/C3 and remote C4/C7 positions . These methods enable the creation of complex molecules with potential applications in medicinal chemistry and material science.
Biological Activity
Indole derivatives, including 5-aminoethyl-1-boc-indole hydrochloride , are known for their wide range of biological activities. They serve as key intermediates in synthesizing compounds with antiviral, anti-inflammatory, and anticancer properties . Their role as pharmacophores makes them valuable in drug discovery and development.
Green Chemistry Applications
The compound’s role in atom-economical reactions makes it significant in green chemistry applications. It can be used to develop environmentally friendly synthetic routes for complex molecules, reducing waste and energy consumption in chemical processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 5-(2-aminoethyl)indole-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-15(2,3)19-14(18)17-9-7-12-10-11(6-8-16)4-5-13(12)17;/h4-5,7,9-10H,6,8,16H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUXVSOQEVWKDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674211 | |
Record name | tert-Butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride | |
CAS RN |
1159823-50-3 | |
Record name | tert-Butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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